2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID
Description
2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID is a tetrazole-derived compound characterized by a 1,2,3,4-tetrazole core substituted with an anilino group at the 5-position and an imino acetic acid moiety at the 1-position. This structural combination suggests applications in medicinal chemistry, particularly as a ligand for metal coordination or a pharmacophore in drug design.
Properties
IUPAC Name |
(2E)-2-(5-anilinotetrazol-1-yl)iminoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2/c16-8(17)6-10-15-9(12-13-14-15)11-7-4-2-1-3-5-7/h1-6H,(H,16,17)(H,11,12,14)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMWKXYZWWWAH-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=NN2N=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NN=NN2/N=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID typically involves the reaction of aniline derivatives with tetrazole precursors under controlled conditions. One common method includes the condensation of 5-anilino-1H-tetrazole with glyoxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring and aniline group can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazoles or aniline derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to ATAA exhibit anticancer properties. The tetraazole ring is known to enhance the biological activity of derivatives in cancer treatment. For instance, studies have shown that tetraazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Antimicrobial Properties
Compounds containing tetrazole rings have been recognized for their antimicrobial activity. ATAA's structure suggests potential efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. The presence of the aniline moiety may further enhance this activity through synergistic effects.
Anti-inflammatory Effects
The synthesis of derivatives from ATAA has been linked to anti-inflammatory properties. Compounds derived from similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting that ATAA could be explored for treating inflammatory diseases .
Synthetic Pathways
The synthesis of 2-[(5-anilino-1H-1,2,3,4-tetraazol-1-yl)imino]acetic acid typically involves multi-step organic synthesis techniques. A proposed synthetic route includes:
- Formation of the Tetraazole Ring : Using 5-amino-1H-tetrazole as a precursor.
- Coupling Reaction : Reacting the tetraazole derivative with an appropriate aniline derivative.
- Carboxylation : Introducing the acetic acid functional group through carboxylation reactions.
This synthetic flexibility allows for the modification of ATAA to enhance its biological properties further.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of ATAA and tested their efficacy against different cancer cell lines. The results indicated that certain modifications to the tetraazole ring significantly enhanced cytotoxicity compared to unmodified compounds.
Case Study 2: Antimicrobial Screening
A series of experiments were conducted to evaluate the antimicrobial activity of ATAA and its derivatives against Gram-positive and Gram-negative bacteria. The findings revealed promising results, with some derivatives exhibiting potent antibacterial effects comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The tetrazole ring and aniline group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Tetrazole Derivatives with Acetic Acid Moieties
Structural Insights :
- Compared to the thienyl-substituted analogue in , the anilino group may reduce solubility in polar solvents but enhance interactions with hydrophobic protein pockets .
Thiazole and Thiadiazole Derivatives
Table 2: Thiazole/Thiadiazole Analogues with Acetic Acid Groups
Functional Comparisons :
- The thiazole-based compound in shares the anilino group with the target molecule but replaces the tetrazole with a sulfur-containing thiazole ring, which may alter redox activity and metabolic stability .
- The thiadiazole derivative in incorporates a sterically demanding trityloxyimino group, highlighting how bulkier substituents can hinder cellular uptake compared to the target compound’s anilino group .
Iminodiacetic Acid Derivatives
Table 3: Iminodiacetic Acid (IDA) Analogues
Research Findings :
- Iminodiacetic acid () lacks aromaticity but is widely used in metallodrugs. The target compound’s tetrazole-anilino system could offer superior metal-binding selectivity .
- The benzothiazole derivative in demonstrates that chloro-aromatic substituents enhance cytotoxicity, suggesting that the target compound’s anilino group could be modified similarly for therapeutic optimization .
Dendrimer Interaction Studies
reveals that lower-generation poly(amidoamine) (PAMAM) dendrimers preferentially bind iminodiacetic acid derivatives via electrostatic surface interactions rather than encapsulation. The target compound’s anilino group may enhance surface binding through hydrophobic or π-stacking interactions, while its tetrazole ring could participate in hydrogen bonding with dendrimer amines .
Biological Activity
2-[(5-Anilino-1H-1,2,3,4-tetrazol-1-yl)imino]acetic acid is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C10H10N6O2, characterized by a tetraazole ring and an aniline group. The tetraazole ring is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. The presence of the aniline moiety enhances the compound's biological activity, making it a candidate for various therapeutic applications.
Key Structural Features:
- Tetraazole Ring : Known for its role in bioactivity.
- Aniline Group : Increases solubility and interaction with biological targets.
Research indicates that 2-[(5-anilino-1H-1,2,3,4-tetrazol-1-yl)imino]acetic acid may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, altering cellular signaling pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. The presence of the tetrazole ring may contribute to its effectiveness against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 μg/mL | |
| Escherichia coli | 6.25 μg/mL | |
| Candida albicans | 3.92–4.01 mM |
These results suggest that 2-[(5-anilino-1H-1,2,3,4-tetrazol-1-yl)imino]acetic acid possesses significant antimicrobial activity, comparable to standard antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cells by disrupting microtubule dynamics.
Case Study:
A study involving human cancer cell lines demonstrated that treatment with the compound led to increased rates of cell death through the activation of apoptotic pathways. The mechanism was linked to the inhibition of mitotic kinesins such as HSET (KIFC1), which are crucial for proper cell division.
Structure-Activity Relationship (SAR)
The biological activity of 2-[(5-anilino-1H-1,2,3,4-tetrazol-1-yl)imino]acetic acid can be further understood through SAR studies. Modifications to the aniline or tetrazole moieties can significantly influence potency and selectivity.
Q & A
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Systematically modify substituents on the tetrazole and anilino groups. Prioritize synthetic feasibility via retrosynthetic analysis (e.g., substituting halogens or methyl groups). Test derivatives in standardized biological assays (e.g., MIC for antimicrobial activity). Multivariate statistical analysis (PCA or PLS) identifies key structural contributors to activity .
Q. What in silico tools are recommended for predicting the compound’s metabolic pathways and potential toxicity?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism, bioavailability, and hepatotoxicity. Molecular docking into cytochrome P450 enzymes (e.g., CYP3A4) identifies probable oxidation sites. Metabolite identification via mass spectral databases (e.g., HMDB) validates predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
